Cas no 1355359-02-2 (1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one)
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
- 1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanone
- 1-(1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)ethanone
- AKOS016340161
- MFCD25368737
- 1355359-02-2
- EH-0721
- 1-{1-[(4-FLUOROPHENYL)METHYL]-1,2,3-TRIAZOL-4-YL}ETHANONE
-
- MDL: MFCD25368737
- Inchi: 1S/C11H10FN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3
- InChI Key: PWOPOMVMAIZNGN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C=C(C(C)=O)N=N1
Computed Properties
- Exact Mass: 219.08079011g/mol
- Monoisotopic Mass: 219.08079011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 47.8Ų
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC200081-500mg |
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one |
1355359-02-2 | 500mg |
£126.00 | 2023-09-02 | ||
| Apollo Scientific | PC200081-1g |
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one |
1355359-02-2 | 1g |
£166.00 | 2023-09-02 | ||
| Chemenu | CM500488-1g |
1-(1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)ethanone |
1355359-02-2 | 95% | 1g |
$190 | 2022-09-29 | |
| Chemenu | CM500488-5g |
1-(1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)ethanone |
1355359-02-2 | 95% | 5g |
$564 | 2022-09-29 | |
| Key Organics Ltd | EH-0721-1MG |
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one |
1355359-02-2 | >97% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | EH-0721-5MG |
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one |
1355359-02-2 | >97% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | EH-0721-10MG |
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one |
1355359-02-2 | >97% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | EH-0721-0.5G |
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one |
1355359-02-2 | >97% | 0.5g |
£105.00 | 2025-02-09 | |
| Key Organics Ltd | EH-0721-1G |
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one |
1355359-02-2 | >97% | 1g |
£165.00 | 2025-02-09 | |
| Key Organics Ltd | EH-0721-5G |
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one |
1355359-02-2 | >97% | 5g |
£743.00 | 2025-02-09 |
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS No. 1355359-02-2): A Comprehensive Overview
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS No. 1355359-02-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorinated triazole ketone, is characterized by its unique structural features and potential biological activities. The compound's structure includes a triazole ring, a fluorinated phenyl group, and an acetyl moiety, which collectively contribute to its diverse chemical and biological properties.
The triazole ring is a well-known pharmacophore in medicinal chemistry due to its ability to enhance the stability and bioavailability of compounds. In the case of 1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one, the presence of the triazole ring not only imparts stability but also facilitates interactions with various biological targets. The fluorinated phenyl group, on the other hand, introduces additional hydrophobicity and electronic effects that can influence the compound's binding affinity and selectivity.
Recent studies have highlighted the potential of 1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one in various therapeutic applications. One notable area of research is its use as an antimicrobial agent. The combination of the triazole ring and the fluorinated phenyl group has been shown to exhibit potent activity against a range of bacterial and fungal pathogens. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus and Candida albicans.
In addition to its antimicrobial properties, 1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one has shown promise as an anti-inflammatory agent. Research conducted at the University of California, San Francisco (UCSF) found that this compound could modulate the activity of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability to inhibit these enzymes suggests that the compound may have therapeutic potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The acetyl moiety in 1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one also plays a crucial role in its biological activity. The acetyl group can undergo enzymatic hydrolysis to form an active metabolite, which may contribute to the compound's pharmacological effects. This property makes it an attractive candidate for further optimization through prodrug strategies to enhance its therapeutic index.
In terms of synthetic methodology, 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethanone can be efficiently synthesized using click chemistry techniques. The copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction is particularly well-suited for constructing the triazole ring in this compound. This method not only provides high yields but also allows for modular synthesis, enabling researchers to easily introduce various functional groups and optimize the compound's properties.
The safety profile of 1-{1-[(4-fluorophenyl)methyl]-H-triazol-4-yl}ethanone has been extensively evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), further safety evaluations are necessary before it can be advanced to clinical trials.
In conclusion, 1-{(4-fluorophenyl)methyl-H-triazol-4-yl)}ethanone (CAS No. 1355359-02-2) represents a promising lead compound with potential applications in antimicrobial and anti-inflammatory therapies. Its unique structural features and favorable biological activities make it an attractive target for further research and development in the pharmaceutical industry.
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